

# Genetic Mutations in SLCO2A1: A Technical Guide to Associated Diseases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | prostaglandin transporter |           |
| Cat. No.:            | B1178179                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Mutations in the Solute Carrier Organic Anion Transporter Family Member 2A1 (SLCO2A1) gene are implicated in a spectrum of rare hereditary disorders, primarily Primary Hypertrophic Osteoarthropathy (PHO) and Chronic Enteropathy Associated with SLCO2A1 (CEAS). This technical guide provides an in-depth overview of the genetic basis, pathophysiology, clinical manifestations, and diagnostic approaches related to SLCO2A1 mutations. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of key pathways.

The SLCO2A1 gene encodes the **prostaglandin transporter** (PGT), a crucial protein responsible for the uptake and clearance of prostaglandins, most notably prostaglandin E2 (PGE2). Loss-of-function mutations in SLCO2A1 disrupt this transport mechanism, leading to elevated systemic levels of PGE2 and the subsequent development of disease phenotypes.[1]

# Associated Diseases Primary Hypertrophic Osteoarthropathy (PHO)

Also known as pachydermoperiostosis, PHO is a rare genetic disorder characterized by a clinical triad of:[1]



- Digital clubbing: A bulbous enlargement of the fingertips and toes.
- Pachydermia: Thickening of the skin, particularly on the face and scalp.
- Periostosis: Proliferation of new bone tissue on the periosteum of long bones.

PHO can be classified into autosomal recessive and autosomal dominant forms, with mutations in SLCO2A1 being a primary cause.[2]

### **Chronic Enteropathy Associated with SLCO2A1 (CEAS)**

Initially described as chronic nonspecific multiple ulcers of the small intestine, CEAS is an autosomal recessive disorder characterized by:[3][4]

- Multiple, shallow, circumferential or oblique ulcers in the small intestine.[4]
- Chronic gastrointestinal bleeding and protein loss.[3]
- Resultant iron deficiency anemia and hypoproteinemia.[4]

Patients with CEAS may also present with extraintestinal manifestations that overlap with PHO, such as digital clubbing.[4]

# Quantitative Data on SLCO2A1 Mutations and Associated Diseases

The following tables summarize key quantitative data from various studies on PHO and CEAS related to SLCO2A1 mutations.

Table 1: Prevalence and Spectrum of SLCO2A1 Mutations



| Population     | Mutation Type                                           | Associated<br>Disease | Key Findings<br>and Mutation<br>Frequencies                                                                                                    | Reference |
|----------------|---------------------------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Japanese       | Splice-site,<br>Frameshift,<br>Nonsense,<br>Missense    | CEAS                  | 11 different recessive mutations identified in 46 patients. The c.940+1G>A splice-site mutation was the most frequent (54% of mutant alleles). | [5]       |
| Korean         | Splicing site,<br>Nonsense                              | CEAS                  | Two pathogenic variants (c.940+1G>A and p.R603X) identified in 14 of 46 patients with chronic intestinal ulcers.                               | [6]       |
| Chinese        | Missense, Nonsense, Deletion, Frameshift, Splicing site | PHOAR2                | 29 mutations<br>found in 23<br>patients, with 22<br>being novel.                                                                               | [7]       |
| Asian (review) | Various                                                 | PHOAR2 and/or<br>CEAS | Review of 232 cases (86.6% Asian) identified 109 different variants. The two most common were c.940+1G>A and                                   | [3][8]    |



|           |         |                       | c.1807C>T.  Variants in intron 7, and exons 12 and 13 were significantly associated with CEAS.    |     |
|-----------|---------|-----------------------|---------------------------------------------------------------------------------------------------|-----|
| Non-Asian | Various | PHOAR2 and/or<br>CEAS | Mutations are less frequently reported. The c.940+1G>A mutation is rare in Caucasian populations. | [5] |

Table 2: Patient Demographics and Clinical Characteristics



| Disease                        | Parameter                                                     | Value                               | Reference |
|--------------------------------|---------------------------------------------------------------|-------------------------------------|-----------|
| РНО                            | Male to Female Ratio                                          | 9:1                                 | [9]       |
| Age of Onset                   | Bimodal: first year of<br>life and puberty<br>(around age 15) | [9]                                 |           |
| CEAS (Japanese cohort)         | Male to Female Ratio                                          | 1:2.5 (13 men, 33<br>women)         | [5]       |
| Median Age at Onset            | 16.5 years (range: 1-69 years)                                | [5]                                 |           |
| Parental<br>Consanguinity      | 28% (13 of 46 patients)                                       | [5]                                 |           |
| CEAS (Korean cohort)           | Male to Female Ratio                                          | 1:6 (12 of 14 patients were female) | [6]       |
| Median Age at<br>Diagnosis     | 44.5 years                                                    | [6]                                 |           |
| CEAS (Chinese cohort)          | Male to Female Ratio                                          | 1.4:1 (7 male, 5 female)            | [10]      |
| Median Age at<br>Symptom Onset | 19 years                                                      | [10]                                |           |

Table 3: Urinary Prostaglandin Metabolite Levels



| Analyte | Disease                        | Patient<br>Group        | Mean/Me dian Level (ng/mmol creatinine or µg/g creatinine )   | Control/U<br>naffected<br>Level                                        | p-value  | Referenc<br>e |
|---------|--------------------------------|-------------------------|---------------------------------------------------------------|------------------------------------------------------------------------|----------|---------------|
| PGE2    | PHO<br>(SLCO2A1<br>-deficient) | 11 affected individuals | 242 ± 147<br>ng/mmol<br>creatinine                            | 46 ± 47<br>ng/mmol<br>creatinine<br>(healthy<br>relatives)             | < 0.001  | [11]          |
| PGE-M   | PHO<br>(SLCO2A1<br>-deficient) | 11 affected individuals | 75 ± 29<br>ng/mmol<br>creatinine                              | 18 ± 12<br>ng/mmol<br>creatinine<br>(healthy<br>relatives)             | < 0.001  | [11]          |
| PGE-M   | CEAS<br>(CNSU)                 | 18 patients             | Significantl<br>y higher<br>than<br>unaffected<br>individuals | -                                                                      | 0.00013  | [12]          |
| PGE-MUM | CEAS                           | 20 patients             | Median:<br>102.7 μg/g<br>creatinine                           | Median:<br>27.9 μg/g<br>creatinine<br>(Crohn's<br>disease<br>patients) | < 0.0001 | [13]          |

## **Signaling Pathways**

Mutations in SLCO2A1 lead to a failure of the **prostaglandin transporter** (PGT) to internalize and clear extracellular prostaglandin E2 (PGE2). The resulting elevated levels of PGE2 lead to



overstimulation of its cognate G-protein coupled receptors (EP1, EP2, EP3, and EP4), triggering downstream signaling cascades that contribute to the pathophysiology of PHO and CEAS.

### **Prostaglandin E2 (PGE2) Signaling Pathway**

The following diagram illustrates the major signaling pathways activated by PGE2 binding to its receptors.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cd-genomics.com [cd-genomics.com]
- 2. elearning.unite.it [elearning.unite.it]
- 3. Genotype and phenotype characterization of primary hypertrophic osteoarthropathy type 2 and chronic enteropathy associated with SLCO2A1: Report of two cases and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Enteropathy Associated with SLCO2A1 Gene PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical features of chronic enteropathy associated with SLCO2A1 gene: a new entity clinically distinct from Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Identification of mutations in the prostaglandin transporter gene SLCO2A1 and phenotypic comparison between two subtypes of primary hypertrophic osteoarthropathy (PHO): A singlecenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Enteropathy Associated with SLCO2A1 Gene PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Clinical and genetic characteristics of Chinese patients diagnosed with chronic enteropathy associated with SLCO2A1 gene PMC [pmc.ncbi.nlm.nih.gov]
- 11. Primary hypertrophic osteoarthropathy: genetics, clinical features and management -PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Hereditary Enteropathy Caused by Mutations in the SLCO2A1 Gene, Encoding a Prostaglandin Transporter | PLOS Genetics [journals.plos.org]
- 13. Measurement of prostaglandin metabolites is useful in diagnosis of small bowel ulcerations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Genetic Mutations in SLCO2A1: A Technical Guide to Associated Diseases]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1178179#genetic-mutations-in-slco2a1-and-associated-diseases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com